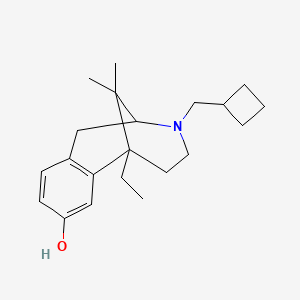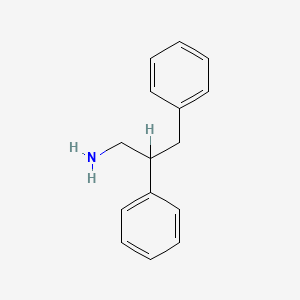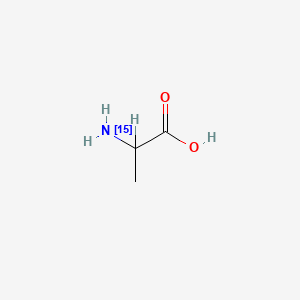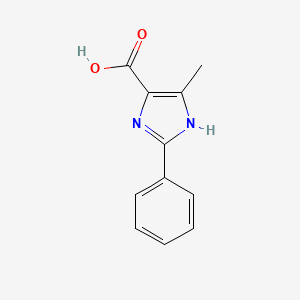
Hydroxymethylstyrene
Vue d'ensemble
Description
Hydroxymethylstyrene is a chemical compound with the molecular formula C27H30O3 and a molecular weight of 402.53 . It is a clear yellow liquid .
Synthesis Analysis
Hydroxylated and carboxylated polystyrenes were synthesized using facile strategies. Polystyrene was synthesized through atom transfer radical polymerization (ATRP) approach and then brominated at the para-position of the aromatic rings to produce brominated polymer . Another method involves the polymer modification route, where polystyrene is acetylated quantitatively to poly(4-acetylstyrene) and subsequently oxidized .Molecular Structure Analysis
The molecular structure of Hydroxymethylstyrene is characterized by its molecular formula C27H30O3 . The structure determination of small molecules concurrent with single crystal data collection and processing is a common practice .Chemical Reactions Analysis
Hydroformylation catalyzed by transition metals is one of the most important homogeneously catalyzed reactions in industrial organic chemistry . A common method for hydroxymethylation involves the reaction of formaldehyde with active C-H and N-H bonds .Physical And Chemical Properties Analysis
Hydroxymethylstyrene has a boiling point of 207.3°C (rough estimate) and a density of 0.9925 (rough estimate) . It is a clear colorless to yellow liquid .Applications De Recherche Scientifique
Cross-Linked Polymer Gate Dielectrics
Hydroxymethylstyrene is used in the development of new dielectric materials for organic thin-film transistors. A study by (Wang et al., 2013) highlights its role in creating a hydroxyl-free poly(vinyl phenyl) (PVP) dielectric layer, offering low-temperature processing and high air stability, crucial for enhanced electronic device performance.
Hydrophobic/Icephobic Coatings for Lightweight Concrete
Hydroxymethylstyrene-based compounds are instrumental in the surface protection of lightweight concrete. Research by (Barnat-Hunek, Góra, & Widomski, 2020) demonstrates the effectiveness of hydrophobic agents derived from it in increasing the durability of polystyrene-modified concrete, significantly enhancing frost resistance and reducing water absorptivity.
Synthesis and Electrochemical Properties of Polystyrene Derivatives
Studies like (Bernard et al., 2002) focus on the synthesis of polystyrene combs and dendrigrafts with hydroxymethyl group termini. These studies explore the electrochemical properties of such materials, which are important for developing advanced materials with specific electrical characteristics.
Polystyrene Degradation and Environmental Applications
Research into the degradation of polystyrene, which often involves hydroxymethylstyrene, aids in understanding the environmental impact and recyclability of these materials. (Achhammer, Reiney, & Reinhart, 1951) conducted a study highlighting the degradation processes, which is vital for developing sustainable disposal and recycling methods.
Advanced Polymer Chemistry
The cross-linking of polystyrene using hydroxymethylstyrene-related compounds, as shown in research by (Yao et al., 2001), illustrates its application in creating advanced polymer structures. These developments are crucial in various fields, including material science and engineering.
Safety and Hazards
Orientations Futures
While specific future directions for Hydroxymethylstyrene are not mentioned in the search results, synthetic chemistry, which includes the study of compounds like Hydroxymethylstyrene, faces challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . Novel strategies for synthesis and application enhancement are areas of ongoing research .
Propriétés
IUPAC Name |
(2-ethenylphenyl)methanol;(3-ethenylphenyl)methanol;(4-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H10O/c1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-5-3-4-6-9(8)7-10/h3*2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQRISCOCOPGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CO.C=CC1=CC=CC(=C1)CO.C=CC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxymethylstyrene | |
CAS RN |
30584-69-1 | |
| Record name | Benzenemethanol, ar-ethenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)



